4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate is a chemical compound with the molecular formula C26H49NO4 . It is known for its unique structure, which includes a but-2-yn-1-yl group and an octadecanoate ester. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate typically involves the reaction of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts and solvents that facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate
- 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate is unique due to its longer carbon chain (octadecanoate) compared to similar compounds like hexanoate and octanoate. This longer chain can influence its physical and chemical properties, making it suitable for specific applications where longer chain esters are preferred .
Properties
CAS No. |
62787-79-5 |
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Molecular Formula |
C26H49NO4 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl octadecanoate |
InChI |
InChI=1S/C26H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26(30)31-25-18-17-20-27(21-23-28)22-24-29/h28-29H,2-16,19-25H2,1H3 |
InChI Key |
FLQUSBRGCGZLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC#CCN(CCO)CCO |
Origin of Product |
United States |
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